![molecular formula C6H2ClF2I B597750 6-Chloro-2,4-difluoroiodobenzene CAS No. 1242339-98-5](/img/structure/B597750.png)
6-Chloro-2,4-difluoroiodobenzene
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Overview
Description
6-Chloro-2,4-difluoroiodobenzene is a chemical compound with the molecular formula C6H2ClF2I. It has a molecular weight of 274.44 . The compound is liquid in its physical form .
Physical And Chemical Properties Analysis
6-Chloro-2,4-difluoroiodobenzene is a liquid . It has a predicted boiling point of 211.8±35.0 °C and a predicted density of 2.080±0.06 g/cm3 .Scientific Research Applications
Electrochemical Fluorination in Aromatic Compounds
The electrochemical fluorination of aromatic compounds like chlorobenzene can be significantly influenced by the presence of fluorine and chlorine substituents. For instance, studies on chlorobenzene fluorination have led to the formation of various fluorinated derivatives, offering insights into the reactivity patterns of halogenated benzene derivatives, which might be applicable to 6-Chloro-2,4-difluoroiodobenzene as well (Momota et al., 1995).
Aromatic Fluorine Chemistry
The chemistry of aromatic fluorine compounds, such as the preparation of difluoroaniline from trichlorobenzene, provides a foundation for understanding the reactivity and transformation pathways of halogenated aromatic compounds, including 6-Chloro-2,4-difluoroiodobenzene (Pews & Gall, 1991).
Molecular Structure and Spectroscopic Studies
Studies on compounds like 2′-chloro-4-dimethlamino azobenzene, involving molecular geometry, vibrational frequencies, and spectroscopic analyses, can be extrapolated to understand the structural and electronic characteristics of 6-Chloro-2,4-difluoroiodobenzene. Such research helps in determining the interaction of halogen atoms in the benzene ring and their influence on the compound's properties (Tanak & Toy, 2014).
Proton Transfer in Halogenated Benzoic Acids
The study of proton transfer in halogenated benzoic acids, which closely relates to the behavior of 6-Chloro-2,4-difluoroiodobenzene, reveals the influence of halogen substituents on reaction mechanisms. This information is crucial in synthetic chemistry, where such compounds are used as intermediates or catalysts (Sen Gupta & Shrivastava, 2008).
Isomer-Dependent Fragmentation Dynamics
Research on the fragmentation dynamics of difluoroiodobenzene isomers provides valuable insights into the stability and reactivity of 6-Chloro-2,4-difluoroiodobenzene under specific conditions. Such studies are important for understanding the behavior of these compounds in various chemical processes (Ablikim et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3,5-difluoro-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGRCAGASFINA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295238 |
Source
|
Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,4-difluoroiodobenzene | |
CAS RN |
1242339-98-5 |
Source
|
Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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